
4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-EN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-EN-2-one is a useful research compound. Its molecular formula is C18H17NO4S and its molecular weight is 343.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-EN-2-one, also known by its CAS number 1025281-03-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound's molecular formula is C18H17NO4S, with a molar mass of 343.4 g/mol. It features both acetyl and sulfonyl functional groups, which are known to influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H17NO4S |
Molar Mass | 343.4 g/mol |
CAS Number | 1025281-03-1 |
Synonyms | 4-[(4-acetylphenyl)amino]-3-(phenylsulfonyl)but-3-en-2-one |
Biological Activity Overview
Research has indicated that this compound exhibits significant anticancer and anti-inflammatory properties. The following sections detail these activities based on recent studies.
Anticancer Activity
A recent study highlighted the compound's ability to induce apoptosis in various cancer cell lines, including cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cells. The compound demonstrated an IC50 (half maximal inhibitory concentration) ranging from 0.89 to 9.63 µg/mL , indicating potent anticancer effects.
Mechanism of Action:
- Cell Cycle Arrest: The compound was shown to arrest the cell cycle in the subG0 phase, leading to increased apoptosis.
- Mitochondrial Membrane Depolarization: It caused depolarization of the mitochondrial membrane, a critical step in apoptosis.
- Caspase Activation: Activation of caspases -8 and -9 was observed, suggesting involvement of both extrinsic and intrinsic apoptotic pathways.
The following table summarizes the observed effects on cell viability and apoptosis:
Concentration (µg/mL) | % Viability | % Late Apoptotic Cells | % Dead Cells |
---|---|---|---|
5 | 91.29 ± 0.28 | 33.92 ± 3.05 | 18.28 ± 1.80 |
10 | 26.26 ± 4.03 | 49.90 ± 2.07 | 22.16 ± 2.04 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Research indicates that it may inhibit neutrophil elastase, an enzyme involved in inflammation, with IC50 values comparable to established anti-inflammatory agents.
Case Studies
A notable case study involved testing various derivatives of sulfonamide-based chalcones, which included our compound of interest. The results indicated that compounds with similar structures displayed enhanced anticancer activity and antioxidant properties.
Applications De Recherche Scientifique
The compound features a butenone backbone with an acetylphenyl group and a phenylsulfonyl moiety, contributing to its reactivity and potential biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-en-2-one exhibit significant anticancer properties. Research has shown that chalcone derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptosis-related proteins .
Case Study:
A study investigating the anticancer effects of chalcones demonstrated that specific substitutions on the chalcone structure enhance cytotoxicity against various cancer cell lines. The incorporation of sulfonamide groups has been linked to increased potency against breast cancer cells .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs .
Case Study:
Research highlighted the role of similar compounds in reducing inflammation in models of rheumatoid arthritis. The findings suggest that these compounds could serve as lead candidates for therapeutic development .
Photosensitizers for Solar Cells
The optical properties of this compound have been explored for use in solar energy applications. Chalcones are known for their ability to absorb light efficiently, making them suitable candidates for use as photosensitizers in dye-sensitized solar cells (DSSCs) .
Case Study:
A study comparing various chalcone derivatives found that modifications to the phenolic structure significantly impacted their efficiency as photosensitizers. The research concluded that incorporating electron-donating groups could enhance light absorption and energy conversion efficiency .
Analyse Des Réactions Chimiques
Conjugate Addition Reactions
The enone system undergoes Michael additions due to electron-deficient β-carbon activation by the sulfonyl group.
Mechanistic Insight :
The sulfonyl group polarizes the enone, facilitating nucleophilic attack at the β-carbon. Steric hindrance from the bulky phenylsulfonyl group may limit regioselectivity.
Cycloaddition Reactions
The enone participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene):
Diene | Conditions | Product (Cyclohexene Derivative) | Selectivity Notes |
---|---|---|---|
1,3-Butadiene | Heat, toluene | Bicyclic adduct with endo preference | Electron-deficient dienophile |
Outcome :
The reaction yields six-membered rings with substituents influencing stereochemistry. The sulfonyl group may stabilize transition states via resonance.
Nucleophilic Substitution at Sulfonyl Group
The phenylsulfonyl group can act as a leaving group under basic conditions:
Nucleophile | Conditions | Product | Yield & Notes |
---|---|---|---|
OH⁻ | Aq. NaOH, Δ | 3-Hydroxybut-3-en-2-one derivative | Competing hydrolysis |
Amines | DMF, K₂CO₃ | 3-Amino-substituted enone | SN2 mechanism favored |
Limitations :
Steric bulk and electron withdrawal from the acetylphenylamino group may reduce substitution efficiency.
Condensation Reactions
The amino group undergoes Schiff base formation :
Carbonyl Source | Conditions | Product | Application |
---|---|---|---|
Benzaldehyde | EtOH, RT, 12h | Imine-linked conjugate | Chelation studies |
Side Reactions :
Competing acetylation of the amine under acidic conditions is possible but mitigated by the electron-withdrawing acetyl group.
Reduction Reactions
Selective reduction of functional groups:
Target Site | Reagent | Product | Selectivity |
---|---|---|---|
Enone (C=C) | H₂, Pd/C | Saturated ketone | Full hydrogenation |
Acetyl Group | NaBH₄, MeOH | Secondary alcohol | Ketone reduction |
Challenges :
Over-reduction of the enone may occur without controlled conditions.
Oxidation and Stability Studies
-
Epoxidation : Reaction with m-CPBA yields an unstable epoxide due to electron-deficient enone.
-
Sulfonyl Stability : Resists hydrolysis under mild acidic/basic conditions but degrades in strong HNO₃ .
Computational Insights
Molecular dynamics (MD) simulations (analogous to ) predict:
-
Hydrogen Bonding : Sulfonyl oxygen engages with residues like Ser555 in protein binding.
-
π-Cation Interactions : The acetylphenyl group stabilizes complexes via aromatic stacking (e.g., with Arg415).
Propriétés
IUPAC Name |
(Z)-4-(4-acetylanilino)-3-(benzenesulfonyl)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-13(20)15-8-10-16(11-9-15)19-12-18(14(2)21)24(22,23)17-6-4-3-5-7-17/h3-12,19H,1-2H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEJGDCSVREPPW-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=C(C(=O)C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N/C=C(/C(=O)C)\S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.